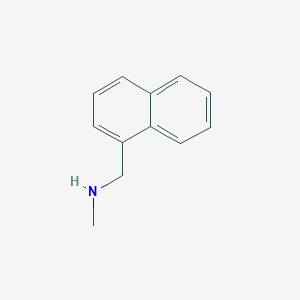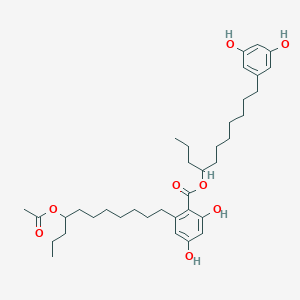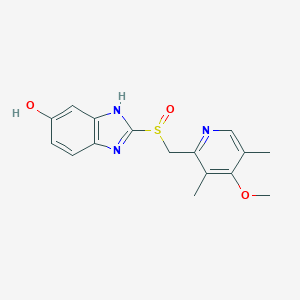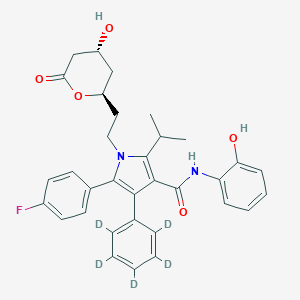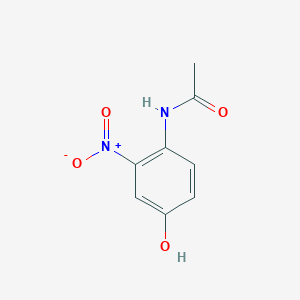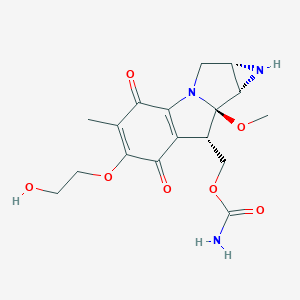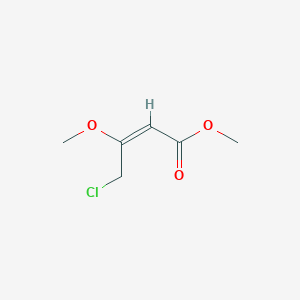
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride, also known as J-113397, is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of opioids and is known to act as a selective antagonist of the kappa opioid receptor. In recent years, J-113397 has gained attention for its potential use in the treatment of various diseases and disorders.
Mécanisme D'action
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking the kappa opioid receptor, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has also been shown to have anxiolytic effects, which may be mediated by its interaction with the kappa opioid receptor.
Effets Biochimiques Et Physiologiques
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity and increase pain threshold in various pain models. Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has also been shown to reduce depressive-like behavior in animal models of depression. In addition, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride's interaction with the kappa opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has several advantages for lab experiments, including its high selectivity for the kappa opioid receptor and its well-characterized mechanism of action. However, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has some limitations, including its poor solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride.
Orientations Futures
There are several future directions for research on Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride. One area of research is the development of more potent and selective kappa opioid receptor antagonists. Another area of research is the investigation of Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride's potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. In addition, further studies are needed to investigate the potential toxicity of Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride and to identify any potential side effects. Overall, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has great potential for therapeutic use and further research is needed to fully explore its potential.
Méthodes De Synthèse
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride can be synthesized through a multistep process that involves the reaction of cyclohexaneacetic acid with 2-hydroxy-alpha-phenylpropiophenone to form an intermediate product. This intermediate is then reacted with 1-methyl-4-piperidylmethyl chloride to form the final product, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride hydrochloride. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been extensively studied for its potential therapeutic effects in various diseases and disorders. It has been shown to have analgesic, antidepressant, and antipsychotic effects in preclinical studies. Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. In addition, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
101564-14-1 |
|---|---|
Nom du produit |
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride |
Formule moléculaire |
C21H32ClNO3 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl)methyl 2-(2-hydroxycyclohexyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C21H31NO3.ClH/c1-22-13-11-16(12-14-22)15-25-21(24)20(17-7-3-2-4-8-17)18-9-5-6-10-19(18)23;/h2-4,7-8,16,18-20,23H,5-6,9-15H2,1H3;1H |
Clé InChI |
VFQAJZBEPWEZRN-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |
SMILES canonique |
CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |
Synonymes |
(1-Methyl-3-piperidyl)methyl-(1-hydroxycyclohexyl)phenylacetate hydroc hloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
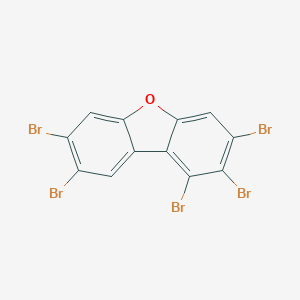
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
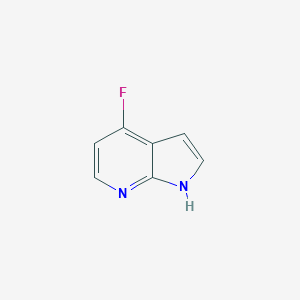
![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
